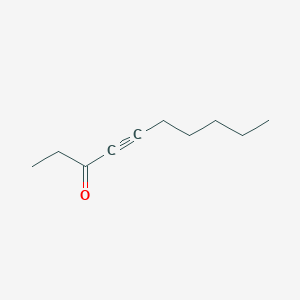

4-Decyn-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

dec-4-yn-3-one |

InChI |

InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h3-7H2,1-2H3 |

InChI Key |

HQTBFCVXQBMDSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

4-Decyn-3-one: A Technical Guide to Its Chemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and expected reactivity of 4-decyn-3-one. While specific experimental data for this compound is limited in publicly accessible databases, this document extrapolates its characteristics based on the well-understood chemistry of α,β-alkynyl ketones and related molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel alkynyl ketones in medicinal chemistry and materials science.

Core Chemical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.236 g/mol .[1] It belongs to the class of α,β-alkynyl ketones, which are characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This structural motif imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Physical Property Data

| Property | This compound | 4-Decyne |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈ |

| Molecular Weight | 152.236 g/mol [1] | 138.25 g/mol [2][3] |

| Melting Point | Not available[1] | -58.49 °C (estimate)[3] |

| Boiling Point | Not available[1] | 179.3 °C @ 760 mmHg (estimated)[4] |

| Density | Not available[1] | 0.772 g/cm³[3] |

| Water Solubility | Not available | Insoluble[3] |

| LogP (o/w) | Not available | 4.527 (estimated)[4] |

Synthesis of this compound

While a specific synthesis for this compound is not detailed in the searched literature, a plausible and efficient method is the oxidation of the corresponding secondary alcohol, 4-decyn-3-ol. This approach is a standard and widely used transformation in organic synthesis. A detailed experimental protocol, adapted from the synthesis of a homologous compound, 4-hexyn-3-one, is provided below.[5]

Proposed Experimental Protocol: Synthesis of this compound via Oxidation of 4-Decyn-3-ol

This protocol outlines a two-step synthesis starting from 1-heptyne and propionaldehyde to first generate the precursor alcohol, 4-decyn-3-ol, followed by its oxidation to the target ketone, this compound.

Step 1: Synthesis of 4-Decyn-3-ol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-heptyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise via the dropping funnel over 20 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

Aldehyde Addition: A solution of propionaldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then gradually warm to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-decyn-3-ol.

Step 2: Oxidation to this compound

-

Reaction Setup: A round-bottom flask is charged with a solution of 4-decyn-3-ol (1.0 equivalent) in dichloromethane (DCM).

-

Oxidizing Agent: Dess-Martin periodinane (1.2 equivalents) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Caption: Proposed two-step synthesis of this compound from 1-heptyne and propionaldehyde.

Spectroscopic Characterization

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group adjacent to the carbonyl (a quartet around 2.5 ppm and a triplet around 1.1 ppm) and the propyl group on the other side of the alkyne. The methylene group adjacent to the alkyne would likely appear as a triplet around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon resonance around 190 ppm and the two sp-hybridized carbons of the alkyne between 80 and 100 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ketone at approximately 1680 cm⁻¹ and a sharp, weaker band for the C≡C stretch of the internal alkyne around 2230 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Reactivity and Potential Applications

The conjugated system of the alkyne and carbonyl group in this compound defines its reactivity.

Key Reactions

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride. More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both the ketone and the alkyne. The alkyne can be reduced to a cis-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation with palladium on carbon.[6]

-

Michael Addition: As a good Michael acceptor, the β-carbon of the alkyne is susceptible to nucleophilic attack.[7] This reaction is a powerful tool for carbon-carbon bond formation.

-

Cycloaddition Reactions: The activated alkyne can participate in various cycloaddition reactions, providing access to complex heterocyclic structures.

-

Deacylative Alkynylation: The ketone functionality can be involved in deacylative coupling reactions, allowing for the formation of new carbon-carbon bonds at the α-position.[8]

Applications in Research and Drug Development

Alkynyl ketones are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[9][10] The alkyne moiety is of particular interest in drug development for several reasons:

-

Bioorthogonal Chemistry: Terminal alkynes can be readily introduced from internal alkynes and are key functional groups for "click" chemistry, a powerful method for bioconjugation.[9]

-

Metabolic Stability: The introduction of an alkyne can block metabolic pathways at a specific position, thereby increasing the half-life of a drug candidate.

-

Structural Rigidity: The linear geometry of the alkyne can be used to create rigid scaffolds, which can be advantageous for optimizing binding to biological targets.

The unique electronic properties and reactivity of this compound make it a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials. Further investigation into its synthesis and reactivity is warranted.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Decyne | C10H18 | CID 16944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-DECYNE | 2384-86-3 [amp.chemicalbook.com]

- 4. 4-decyne, 2384-86-3 [thegoodscentscompany.com]

- 5. 4-Hexyn-3-one synthesis - chemicalbook [chemicalbook.com]

- 6. ul.netd.ac.za [ul.netd.ac.za]

- 7. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deacylative arylation and alkynylation of unstrained ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 4-Decyn-3-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decyn-3-one is an organic compound classified as an α,β-alkynyl ketone, more commonly known as a ynone.[1] This class of molecules is characterized by a ketone functional group conjugated with a carbon-carbon triple bond. The unique electronic properties derived from this arrangement make ynones highly versatile and valuable building blocks in organic synthesis.[2] They serve as crucial intermediates in the construction of complex molecular architectures, including a wide array of biologically active heterocyclic compounds.[3] Their dual electrophilic nature allows for a rich variety of chemical transformations, making them a subject of significant interest in medicinal chemistry and drug discovery.[2][4]

Molecular Structure and Physicochemical Properties

This compound consists of a ten-carbon aliphatic chain. The structure features a carbonyl group (C=O) at the third carbon position and an alkyne (C≡C) moiety between the fourth and fifth carbons. This conjugation between the carbonyl and the triple bond dictates the molecule's reactivity.

Quantitative Data

Specific experimental data for this compound is not extensively documented. The following table summarizes its core properties based on its chemical formula and structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [5] |

| Molecular Weight | 152.236 g/mol | Calculated |

| IUPAC Name | Dec-4-yn-3-one | N/A |

| SMILES | CCCCCC#CC(=O)CC | [5] |

| Boiling Point | Not Available | [5] |

| Melting Point | Not Available | [5] |

| Density | Not Available | [5] |

Predicted Spectral Properties

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the range of 1680-1790 cm⁻¹, and a weaker absorption for the alkyne (C≡C) stretch between 2100-2260 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Signals corresponding to the protons on the ethyl group adjacent to the carbonyl (CH₂ and CH₃) and the protons on the hexyl group attached to the alkyne would be observed. The protons on the carbon adjacent to the carbonyl would be deshielded, appearing further downfield.[7]

-

¹³C NMR : The spectrum would prominently feature signals for the carbonyl carbon (typically δ > 180 ppm) and the two sp-hybridized carbons of the alkyne (typically in the δ 70-90 ppm range).[8]

-

-

Mass Spectrometry : The molecular ion peak (M⁺) would appear at an m/z value corresponding to the molecular weight (152.236).[9] Common fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Synthesis of this compound

General and robust methods for the synthesis of ynones are well-established, even if a specific protocol for this compound is not widely published.[1] Two primary strategies include the Sonogashira coupling of a terminal alkyne with an acyl chloride and the oxidation of a corresponding propargyl alcohol.[10][11]

Synthetic Pathway via Sonogashira Coupling

A highly effective method for synthesizing ynones is the Sonogashira cross-coupling reaction.[3][12] This involves the reaction of a terminal alkyne with an acyl chloride, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][13] For this compound, this would involve the coupling of 1-heptyne and propanoyl chloride.

Experimental Protocol: Acyl Sonogashira Coupling

The following protocol is a generalized procedure for the synthesis of ynones, adapted for the preparation of this compound.[3][10]

Materials:

-

1-Heptyne

-

Propanoyl chloride

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon/nitrogen inlet is charged with 1-heptyne (1.0 eq), PdCl₂(PPh₃)₂ (0.01 eq), and CuI (0.03 eq).

-

Solvent and Base Addition: Anhydrous THF is added to dissolve the reagents, followed by the addition of triethylamine (2.0 eq). The mixture is stirred under an inert atmosphere.

-

Acyl Chloride Addition: Propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the stirring mixture at room temperature over 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst and amine salt. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude oil is redissolved in diethyl ether and washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.[9]

Alternative Synthesis: Oxidation of Propargyl Alcohol

An alternative route involves the oxidation of the corresponding secondary alcohol, dec-4-yn-3-ol.[14] Various oxidizing agents can be employed, including systems like TEMPO/calcium hypochlorite or iron(III) nitrate/TEMPO under aerobic conditions, which are valued for their mildness and efficiency.[11][15] This method avoids the use of organometallic reagents and can be more environmentally benign.[16]

Reactivity and Applications in Drug Development

The synthetic utility of ynones stems from their dual electrophilic character. The carbonyl carbon and the β-alkynyl carbon are both susceptible to nucleophilic attack. This reactivity allows ynones to act as powerful intermediates in the synthesis of complex molecules, particularly heterocycles which are prevalent scaffolds in pharmaceuticals.[2][3]

Role as a Precursor for Heterocycles

Ynones are excellent precursors for the synthesis of substituted pyrazoles, quinolones, and other heterocyclic systems.[3][4] For example, the reaction of an ynone with hydrazine or its derivatives leads to the formation of a pyrazole ring through a Michael addition followed by intramolecular cyclization and dehydration.

This strategy is valuable in constructing libraries of novel compounds for high-throughput screening in drug discovery programs. The substituents on the final heterocycle can be easily varied by changing the starting ynone and nucleophile, allowing for systematic exploration of the chemical space and structure-activity relationships (SAR).

Conclusion

This compound, as a representative ynone, embodies the synthetic potential of this important class of compounds. While detailed characterization of this specific molecule is limited, its structural features point to predictable reactivity and spectral properties. The established synthetic routes for ynones, such as the Sonogashira coupling and alcohol oxidation, provide reliable methods for its preparation. For researchers in organic synthesis and drug development, this compound and related ynones are not merely simple molecules but are powerful tools for the efficient construction of complex and potentially bioactive heterocyclic structures, underscoring their continued relevance in the quest for new therapeutic agents.[2][4]

References

- 1. Ynone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a quinolone library from ynones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. jackwestin.com [jackwestin.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 15. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Decyn-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-decyn-3-one, a valuable ynonic ketone in organic synthesis. The document details two core synthetic strategies: the acylation of 1-hexyne and the oxidation of 4-decyn-3-ol. Included are detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory application.

Core Synthesis Pathways

Two principal routes have been established for the synthesis of this compound, offering flexibility in starting materials and reaction conditions.

-

Acylation of 1-Hexyne: This is a direct and efficient method for constructing the carbon skeleton of this compound. The terminal alkyne, 1-hexyne, is first deprotonated with a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium acetylide. This nucleophilic intermediate is then reacted with an acylating agent, such as propanoyl chloride or propanoic anhydride, to yield the target ynone.

-

Oxidation of 4-Decyn-3-ol: This pathway involves the preparation of the corresponding secondary alcohol, 4-decyn-3-ol, which is subsequently oxidized to the ketone. The precursor alcohol can be synthesized via the reaction of a lithium derivative of 1-hexyne with propanal. The subsequent oxidation of 4-decyn-3-ol to this compound can be achieved using various oxidizing agents, with chromium-based reagents like the Jones reagent being a common choice.

Data Presentation

The following tables summarize the quantitative data associated with the key steps in the synthesis of this compound.

| Table 1: Acylation of 1-Hexyne to this compound | |

| Parameter | Value |

| Starting Materials | 1-Hexyne, n-Butyllithium, Propanoyl Chloride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 75 - 85% |

| Purification Method | Fractional Distillation under Reduced Pressure or Column Chromatography |

| Table 2: Oxidation of 4-Decyn-3-ol to this compound | |

| Parameter | Value |

| Starting Material | 4-Decyn-3-ol |

| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄ in acetone) |

| Solvent | Acetone |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 80 - 90% |

| Purification Method | Extraction followed by Column Chromatography |

Experimental Protocols

Pathway 1: Acylation of 1-Hexyne

Materials:

-

1-Hexyne (1.0 equivalent)

-

n-Butyllithium (1.1 equivalents, 2.5 M solution in hexanes)

-

Propanoyl chloride (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography (optional)

-

Hexanes/Ethyl Acetate solvent system for chromatography (optional)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-hexyne and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Add propanoyl chloride dropwise to the solution, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Pathway 2: Oxidation of 4-Decyn-3-ol

Materials:

-

4-Decyn-3-ol (1.0 equivalent)

-

Jones Reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Dissolve 4-decyn-3-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to green.

-

Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed (typically 1-3 hours), quench the reaction by the addition of isopropanol until the orange/red color disappears completely.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Mandatory Visualizations

Caption: Overview of the two primary synthesis pathways for this compound.

Caption: Step-by-step experimental workflow for the acylation pathway.

An In-depth Technical Guide to 4-Decyn-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Decyn-3-one, including its chemical identity, physicochemical properties, a general synthesis protocol, and a discussion of its potential biological activities based on related compounds. Due to the limited availability of data for this specific molecule, information from closely related alkynones is used to provide a broader context for its potential characteristics and applications.

Chemical Identity

-

IUPAC Name: Dec-4-yn-3-one

-

Molecular Formula: C₁₀H₁₆O[1]

-

Molecular Weight: 152.23 g/mol [1]

-

Synonyms:

-

This compound

-

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| Boiling Point | 75-76°C at 20 mmHg (for 4-Decyne) | [2] |

| Density | 0.772 g/cm³ (for 4-Decyne) | [2] |

| Refractive Index | 1.4340 (for 4-Decyne) | [2] |

| Flash Point | 52°C (for 4-Decyne) | [2] |

| Water Solubility | Insoluble | [2] |

| logP (octanol/water) | 4.527 (estimated for 4-Decyne) | [2][3] |

| SMILES | CCCCCC#CC(=O)CC | [1] |

| InChIKey | HQTBFCVXQBMDSW-UHFFFAOYSA-N | [1] |

General Experimental Protocol for the Synthesis of Alkynones

A common method for the synthesis of alkynones involves the oxidation of the corresponding secondary alkynyl alcohol. The following is a generalized protocol.

Reaction: Oxidation of Dec-4-yn-3-ol to Dec-4-yn-3-one

Materials:

-

Dec-4-yn-3-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

-

Silica gel

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation: A solution of Dec-4-yn-3-ol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional dichloromethane.

-

Extraction: The combined organic filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Note: This is a general procedure. Reaction conditions such as temperature, reaction time, and the choice of oxidizing agent and solvent may need to be optimized for specific substrates.

Potential Biological Activity and Applications

While specific biological activity for this compound has not been extensively reported, the alkyne and ketone functional groups are present in many biologically active natural products and synthetic compounds.[4]

-

Antimicrobial and Antiviral Properties: Many natural products containing alkyne moieties exhibit significant antimicrobial and antiviral activities.[4] Derivatives of 1,4-pentadien-3-one have shown antibacterial and antiviral properties, suggesting that the enone-like structure in alkynones could be a source of bioactivity.[5]

-

Enzyme Inhibition: The electrophilic nature of the triple bond conjugated to a carbonyl group makes alkynones potential candidates for covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine or serine in their active sites.

-

Synthetic Intermediates: Alkynones are versatile intermediates in organic synthesis. The alkyne can undergo various transformations, such as cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, while the ketone can be modified through nucleophilic additions and reductions.[6] For instance, related alkynols are used in the synthesis of insect pheromones.[6][7]

Visualizations

Caption: General workflow for the synthesis of this compound via oxidation.

Caption: Potential applications and research areas for this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-DECYNE | 2384-86-3 [amp.chemicalbook.com]

- 3. 4-decyne, 2384-86-3 [thegoodscentscompany.com]

- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 1,4-pentadien-3-one derivatives containing triazine scaffolds [PeerJ] [peerj.com]

- 6. 4-Decyn-1-ol | 69222-06-6 | Benchchem [benchchem.com]

- 7. 4-Decyn-1-ol, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]

An In-depth Technical Guide to the Discovery and History of Ynones for Researchers, Scientists, and Drug Development Professionals

An exploration into the synthesis, characteristics, and biological significance of ynones, a unique class of organic compounds, this guide provides a comprehensive overview for professionals in research and drug development.

Discovery and Historical Perspective

The journey of ynones, organic compounds featuring a ketone functional group and a carbon-carbon triple bond, began over a century ago. The first documented synthesis is credited to J. U. Nef in 1899, who prepared phenylacetylene from styrene dibromide and subsequently oxidized it. This pioneering work laid the foundation for the exploration of this versatile class of molecules.

Early methods for ynone synthesis were often harsh and limited in scope. A significant advancement came with the advent of organometallic chemistry. The reaction of acyl chlorides with metal acetylides, such as those of copper, zinc, and tin, provided a more general and controllable route to ynones. Another classical approach that gained prominence was the Friedel-Crafts acylation of alkynes, although it was often plagued by issues of regioselectivity and harsh reaction conditions.

The mid-20th century saw the development of oxidation reactions of propargyl alcohols as a reliable method for ynone synthesis. Reagents like manganese dioxide (MnO2) and chromium-based oxidants were extensively used. A major breakthrough in ynone synthesis came with the development of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, and its acyl-variation using acyl chlorides, has become one of the most versatile and widely used methods for preparing ynones due to its mild reaction conditions and broad functional group tolerance.

In recent years, research has focused on developing more efficient and environmentally benign synthetic methodologies. This includes the use of gold catalysis, photochemical methods, and metal-free reaction conditions, further expanding the synthetic chemist's toolbox for accessing these valuable compounds.

Core Synthetic Methodologies: Experimental Protocols

This section details the experimental protocols for three key methods in ynone synthesis: the Sonogashira coupling, oxidation of propargylic alcohols, and the use of acyl chlorides with organometallic reagents.

Sonogashira Coupling for Ynone Synthesis

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an acyl chloride, yielding an ynone.

General Procedure:

-

To a stirred solution of the terminal alkyne (1.0 eq.) and an appropriate amine base (e.g., triethylamine, 2.0 eq.) in a suitable solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the acyl chloride (1.2 eq.) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ynone.

Workflow for Sonogashira Coupling:

Caption: General workflow for the synthesis of ynones via Sonogashira coupling.

Oxidation of Propargylic Alcohols

The oxidation of secondary propargylic alcohols is a common and effective method for the preparation of ynones. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) being a classical and reliable choice.

General Procedure using Manganese Dioxide (MnO₂):

-

To a stirred solution of the propargylic alcohol (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, acetone, or chloroform), add activated manganese dioxide (5-10 eq.).

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide.

-

The filter cake is washed with the solvent used for the reaction.

-

The combined filtrate is concentrated under reduced pressure to yield the crude ynone.

-

The crude product can be further purified by column chromatography or distillation if necessary.

Workflow for Oxidation of Propargylic Alcohols:

Caption: Workflow for the oxidation of propargylic alcohols to ynones using MnO₂.

Reaction of Acyl Chlorides with Organometallic Reagents

The reaction of acyl chlorides with organometallic acetylides is a fundamental method for ynone synthesis. Using organocopper reagents is a common practice.

General Procedure using a Gilman-type Reagent:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of the terminal alkyne (1.0 eq.) in anhydrous THF and cool it to -78 °C.

-

Add a solution of n-butyllithium (1.0 eq.) dropwise and stir the mixture for 30 minutes to form the lithium acetylide.

-

In a separate flask, prepare a suspension of copper(I) iodide (1.0 eq.) in anhydrous THF at 0 °C.

-

Transfer the freshly prepared lithium acetylide solution to the CuI suspension via cannula and stir for 1 hour to form the copper acetylide.

-

Cool the copper acetylide suspension to -78 °C and add the acyl chloride (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data Presentation

The following tables summarize the synthetic yields and key spectroscopic data for a selection of representative ynones prepared by the methods described above.

| Ynone | Structure | Synthetic Method | Yield (%) | Reference |

| 1-Phenyl-2-propyn-1-one | C₆H₅COC≡CH | Oxidation of 1-phenyl-2-propyn-1-ol | 85 | [1] |

| 1,3-Diphenyl-2-propyn-1-one | C₆H₅COC≡CC₆H₅ | Sonogashira Coupling | 92 | [1][2][3][4][5] |

| 4-Phenyl-3-butyn-2-one | CH₃COC≡CC₆H₅ | Sonogashira Coupling | 88 | [1] |

| 1-(Thiophen-2-yl)prop-2-yn-1-one | C₄H₃SCOC≡CH | Oxidation of 1-(thiophen-2-yl)prop-2-yn-1-ol | 78 | [6] |

| Dec-3-yn-2-one | CH₃COC≡C(CH₂)₅CH₃ | Acyl Chloride + Organometallic | 75 | [1] |

| 1-Ethynylcyclohexanone | (CH₂)₅C(C≡CH)CO | Oxidation of 1-ethynylcyclohexanol | 80 | [7] |

| Ynone | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 1-Phenyl-2-propyn-1-one | 8.15-8.12 (m, 2H), 7.65-7.61 (m, 1H), 7.52-7.48 (m, 2H), 3.45 (s, 1H) | 177.5, 134.5, 130.0, 128.8, 128.6, 82.5, 80.1 | 3250 (≡C-H), 2100 (C≡C), 1640 (C=O) |

| 1,3-Diphenyl-2-propyn-1-one | 8.20-8.17 (m, 2H), 7.70-7.62 (m, 3H), 7.55-7.40 (m, 5H) | 178.0, 136.5, 133.8, 130.8, 129.5, 129.2, 128.6, 128.5, 121.8, 93.5, 86.9 | 2200 (C≡C), 1635 (C=O) |

| 4-Phenyl-3-butyn-2-one | 7.50-7.47 (m, 2H), 7.40-7.35 (m, 3H), 2.45 (s, 3H) | 184.5, 132.5, 130.5, 128.6, 121.0, 91.0, 88.0, 32.8 | 2200 (C≡C), 1680 (C=O) |

| 1-(Thiophen-2-yl)prop-2-yn-1-one | 7.95 (dd, J=3.9, 1.1 Hz, 1H), 7.78 (dd, J=5.0, 1.1 Hz, 1H), 7.20 (dd, J=5.0, 3.9 Hz, 1H), 3.40 (s, 1H) | 169.5, 143.0, 135.0, 133.0, 128.5, 82.0, 80.5 | 3260 (≡C-H), 2105 (C≡C), 1630 (C=O) |

| Dec-3-yn-2-one | 2.35 (t, J=7.0 Hz, 2H), 2.30 (s, 3H), 1.60-1.50 (m, 2H), 1.40-1.25 (m, 6H), 0.90 (t, J=7.0 Hz, 3H) | 184.8, 95.5, 78.5, 32.5, 31.2, 28.5, 28.3, 22.5, 19.5, 14.0 | 2220 (C≡C), 1680 (C=O) |

| 1-Ethynylcyclohexanone | 3.20 (s, 1H), 2.50-2.30 (m, 2H), 1.90-1.60 (m, 8H) | 195.0, 85.0, 78.0, 41.0, 27.0, 24.5 | 3280 (≡C-H), 2100 (C≡C), 1710 (C=O) |

Role in Signaling Pathways: Covalent Inhibition of Kinases

Ynones, particularly α,β-unsaturated ynones, are excellent Michael acceptors due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon triple bond. This electrophilicity makes them reactive towards nucleophiles, a property that has been exploited in the design of covalent inhibitors for various enzymes, most notably protein kinases.

Protein kinases play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins, thereby regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Covalent inhibitors can offer advantages over traditional non-covalent inhibitors, such as increased potency, longer duration of action, and the ability to overcome certain forms of drug resistance.

Ynones can act as "warheads" in these inhibitors, forming a covalent bond with a nucleophilic amino acid residue, typically a cysteine, located in or near the active site of the kinase. This irreversible binding permanently inactivates the enzyme, disrupting the downstream signaling cascade.

Covalent Inhibition of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[8][9][10] Overexpression or mutation of EGFR is a driving factor in many cancers.

Ynone-containing inhibitors have been designed to target a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. The inhibitor first binds non-covalently to the active site, positioning the ynone warhead in proximity to Cys797. The nucleophilic thiol group of the cysteine then attacks the electrophilic β-carbon of the ynone in a Michael addition reaction, forming a stable covalent bond. This effectively blocks ATP from binding and shuts down the kinase activity of EGFR, thereby inhibiting downstream signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[8][9]

Diagram of EGFR Signaling Pathway and Covalent Inhibition by an Ynone:

Caption: EGFR signaling cascade and its inhibition by a ynone-based covalent inhibitor.

Potential for Targeting the KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction.[11][12][13] Mutations in the KRAS gene are among the most common in human cancers and lead to a constitutively active protein that continuously signals for cell growth and division. For a long time, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.

However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has opened up new avenues for targeted therapies. Covalent inhibitors have been developed that specifically target the mutant cysteine residue at position 12. While current approved inhibitors are not ynone-based, the principle of targeting a nucleophilic residue with an electrophilic warhead is the same. The Michael acceptor properties of ynones make them potential candidates for the development of novel covalent inhibitors targeting KRAS mutants or other oncogenic proteins with accessible nucleophilic residues.[11][12][13]

Logical Diagram of KRAS Activation and Potential Inhibition:

Caption: The KRAS activation cycle and a conceptual model for its inhibition.

Conclusion

From their initial discovery over a century ago, ynones have evolved from chemical curiosities to indispensable building blocks in modern organic synthesis and medicinal chemistry. The development of robust and versatile synthetic methods has made a wide array of ynone structures readily accessible. Their unique electronic properties, particularly the electrophilicity of the alkyne, have positioned them as valuable tools for the construction of complex molecules and as powerful warheads for the design of targeted covalent inhibitors. The ability of ynones to irreversibly modify key signaling proteins like kinases highlights their significant potential in the development of next-generation therapeutics for a range of diseases, most notably cancer. Continued research into the synthesis and biological applications of ynones is poised to unlock even more of their potential in the years to come.

References

- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]

- 6. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Reactivity of α,β-Unsaturated Ketones: A Technical Guide for Drug Development Professionals

Abstract

α,β-Unsaturated ketones, or enones, are a pivotal class of organic compounds characterized by a conjugated system comprising a carbonyl group and a carbon-carbon double bond. This structural motif imparts a unique and versatile reactivity, making them indispensable building blocks in organic synthesis and key pharmacophores in numerous biologically active molecules. This technical guide provides an in-depth exploration of the core principles governing the reactivity of α,β-unsaturated ketones, with a focus on their applications in drug discovery and development. We delve into the mechanistic dichotomy of their reactions with nucleophiles, namely 1,2- (direct) versus 1,4- (conjugate or Michael) addition, and explore other significant transformations such as cycloaddition and photochemical reactions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the subject, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to facilitate a deeper understanding and application of enone chemistry.

Introduction: The Electronic Landscape of α,β-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones is a direct consequence of the electronic communication between the alkene and the carbonyl group. The electron-withdrawing nature of the carbonyl oxygen polarizes the entire conjugated system, creating two principal electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). This dual electrophilicity is the foundation of the diverse reactivity of enones, allowing them to react with a wide array of nucleophiles at either of these positions. The competition between 1,2-addition and 1,4-addition is a central theme in the chemistry of α,β-unsaturated ketones and is influenced by a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition Reactions: A Tale of Two Pathways

The reaction of a nucleophile with an α,β-unsaturated ketone can proceed via two distinct pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition).[1] The outcome of this competition is primarily dictated by the "hardness" or "softness" of the nucleophile, a concept central to Hard and Soft Acids and Bases (HSAB) theory.

-

1,2-Addition (Direct Addition): This pathway is generally favored by "hard" nucleophiles, which are typically characterized by a high charge density and are more influenced by electrostatic interactions. Examples include organolithium reagents and Grignard reagents.[2] These reactions are often irreversible and kinetically controlled, meaning the product distribution is determined by the relative rates of the competing addition pathways.[3][4]

-

1,4-Addition (Conjugate Addition or Michael Reaction): "Soft" nucleophiles, which are more polarizable and form stronger covalent bonds, preferentially attack the "softer" β-carbon. This pathway is characteristic of reagents like Gilman cuprates (organocuprates), enamines, thiols, and stabilized enolates.[2][5] Conjugate additions are often reversible, and thus the thermodynamically more stable 1,4-adduct is frequently the major product.[3][4]

The regioselectivity of nucleophilic addition to α,β-unsaturated ketones is a critical consideration in organic synthesis. The following table summarizes the regioselectivity of addition of various organometallic reagents to α-donor-substituted cyclopentenones.

| α-Substituent (X) | Reagent | Product Ratio (1,2-adduct : 1,4-adduct) | Yield (%) |

| H | MeLi | 100 : 0 | 75 |

| Cl | MeLi | 100 : 0 | 55 |

| Br | MeLi | 100 : 0 | 28 |

| OMe | MeLi | 100 : 0 | 65 |

| H | Me₂CuLi | 0 : 100 | 76 |

| Cl | Me₂CuLi | 0 : 100 | 65 |

| Br | Me₂CuLi | 0 : 100 | 51 |

| H | LiCH₂CN | 85 : 15 | 51 (total) |

| Cl | LiCH₂CN | 80 : 20 | 63 (total) |

| Br | LiCH₂CN | 70 : 30 | 68 (total) |

| OMe | LiCH₂CN | 60 : 40 | 73 (total) |

Data compiled from a study on α-donor-cyclopenten-1-ones.[2]

Below is a diagram illustrating the competing 1,2- and 1,4-addition pathways.

Key Synthetic Transformations Involving α,β-Unsaturated Ketones

The unique reactivity of enones makes them valuable substrates in a variety of powerful synthetic transformations.

The Robinson Annulation

The Robinson annulation is a classic and widely used method for the formation of a six-membered ring.[6] It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation.[7][8] The reaction sequence begins with the conjugate addition of an enolate to an α,β-unsaturated ketone, which forms a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative.[9][10] The Robinson annulation has been instrumental in the synthesis of complex natural products, including steroids.[6][8]

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene (such as an enone) and an electrophile, typically an aldehyde.[11][12] The reaction is catalyzed by a nucleophilic catalyst, most commonly a tertiary amine like DABCO or a phosphine.[13][14] The resulting products are highly functionalized allylic alcohols, which are valuable synthetic intermediates. A key feature of the Baylis-Hillman reaction is its high atom economy.[11]

Cycloaddition and Photochemical Reactions

The conjugated π-system of α,β-unsaturated ketones also enables their participation in cycloaddition and photochemical reactions. Of particular importance is the [2+2] photocycloaddition with alkenes to form cyclobutane rings. These reactions are typically initiated by UV irradiation, which excites the enone to a reactive triplet state. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled, providing a powerful tool for the synthesis of complex polycyclic systems.

Biological Significance and Applications in Drug Development

The electrophilic nature of α,β-unsaturated ketones underlies their broad range of biological activities. Many natural products and synthetic drugs containing the enone moiety exert their therapeutic effects through covalent modification of biological macromolecules, typically by Michael addition to the thiol group of cysteine residues in proteins.[15][16][17][18][19]

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic species, including many enone-containing compounds, can react with specific cysteine residues on Keap1.[20][21] This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[22] Consequently, Nrf2 translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[1][23] This mechanism of action is a promising strategy for the development of drugs for diseases associated with oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in the inflammatory response.[24] The activity of NF-κB is tightly regulated by its inhibitor, IκB. Certain α,β-unsaturated ketones can inhibit the NF-κB pathway by covalently modifying and inhibiting key upstream kinases, such as IKKβ, or by directly modifying NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[25][26][27][28] This inhibitory action makes enone-containing compounds attractive candidates for the development of anti-inflammatory and anti-cancer agents.

Experimental Protocols

General Experimental Workflow for the Robinson Annulation

The following is a generalized workflow for a typical Robinson annulation reaction. Specific quantities, reaction times, and purification methods will vary depending on the substrates.

Detailed Protocol for the Synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone: [29]

-

Reaction Setup: To a solution of trans-chalcone (1.0 g, 4.8 mmol) and ethyl acetoacetate (0.62 g, 4.8 mmol) in 10 mL of absolute ethanol, add 1 mL of a 2 M solution of sodium hydroxide in ethanol.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. Subsequently, heat the mixture to reflux for 1 hour.

-

Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to afford the pure 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.

-

Characterization: Characterize the product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Detailed Protocol for a Baylis-Hillman Reaction[13]

Synthesis of a β-hydroxy ketone:

-

Reaction Setup: To a stirred solution of the enone (76.6 mmol, 1.0 equiv) and 37% formaldehyde (8.0 equiv) in chloroform (270 mL), add tributylphosphine (1.3 equiv) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction Execution: Allow the resulting mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with ice water and extract the product with dichloromethane (DCM).

-

Purification: Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired β-hydroxy ketone.

Conclusion

α,β-Unsaturated ketones are a versatile and powerful class of compounds in the arsenal of the medicinal chemist and drug development professional. Their rich and tunable reactivity, centered around the competition between 1,2- and 1,4-addition, provides a foundation for the construction of complex molecular architectures. Furthermore, their ability to act as covalent modifiers of key biological targets, such as proteins in the Keap1-Nrf2 and NF-κB signaling pathways, opens up numerous avenues for the design of novel therapeutics for a range of diseases. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the rational design and synthesis of new and effective drug candidates.

References

- 1. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 2. 1,2- versus 1,4-Addition to α-donor-cyclopenten-1-ones; a comparison of calculated and experimental data [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 12. Baylis-Hillman Reaction [organic-chemistry.org]

- 13. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Generation of new enzymes via covalent modification of existing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation by Covalent Modification [ouci.dntb.gov.ua]

- 17. hoelzel-biotech.com [hoelzel-biotech.com]

- 18. fiveable.me [fiveable.me]

- 19. Khan Academy [khanacademy.org]

- 20. researchgate.net [researchgate.net]

- 21. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]

- 23. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 28. researchgate.net [researchgate.net]

- 29. scribd.com [scribd.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Ynone Compounds

Ynone compounds, characterized by a carbonyl group conjugated to a carbon-carbon triple bond, are highly versatile intermediates in organic synthesis.[1][2] Their unique electronic properties and reactivity make them valuable precursors for synthesizing a wide array of heterocyclic compounds and complex molecular structures.[1][2] In recent years, ynones and their derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of these activities, supported by quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Anticancer Activity

Ynone-derived scaffolds are prominent in the development of novel anticancer agents. Their derivatives have shown potent cytotoxic and antiproliferative effects against various human cancer cell lines. The reactivity of the ynone moiety allows for interactions with biological nucleophiles, such as amino acid residues in enzymes and proteins, leading to the inhibition of key cellular processes involved in cancer progression.

For instance, 2-phenylquinolones, which can be synthesized from ynone intermediates, exhibit antimitotic and cytotoxic properties by acting as tubulin polymerization inhibitors.[3] They are known to compete with colchicine for its binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[3] Furthermore, various heterocyclic compounds synthesized from ynones, such as pyrazolo[1,5-a]pyrimidines, have demonstrated significant therapeutic potential as anticancer agents, including as kinase inhibitors.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of ynone-related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Nopinone-based thiosemicarbazone (4i) | MDA-MB-231 (Breast) | IC₅₀ | 2.79 ± 0.38 | [5] |

| Nopinone-based thiosemicarbazone (4i) | SMMC-7721 (Liver) | IC₅₀ | 2.64 ± 0.17 | [5] |

| Nopinone-based thiosemicarbazone (4i) | HeLa (Cervical) | IC₅₀ | 3.64 ± 0.13 | [5] |

| Quinone-based heterocycle (Compound 3c) | Melanoma | GI₅₀ | 1.38 | [6] |

| Xanthone Derivative (Compound 8) | PC-3 (Prostate) | IC₅₀ | 6.18 | [7] |

| Xanthone Derivative (Compound 8) | MDA-MB-231 (Breast) | IC₅₀ | 8.06 | [7] |

| Xanthone Derivative (Compound 8) | AsPC-1 (Pancreatic) | IC₅₀ | 4.76 | [7] |

| Xanthone Derivative (Compound 8) | A549 (Lung) | IC₅₀ | 4.59 | [7] |

| Xanthone Derivative (Compound 8) | HCT-116 (Colon) | IC₅₀ | 6.09 | [7] |

| Prenylated Xanthone | CNE-1 (Nasopharyngeal) | IC₅₀ | 3.35 | [7] |

| Prenylated Xanthone | CNE-2 (Nasopharyngeal) | IC₅₀ | 4.01 | [7] |

| Prenylated Xanthone | A549 (Lung) | IC₅₀ | 4.84 | [7] |

Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., ynone derivatives) and incubated for a specified period (typically 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.[8]

1.2.2. Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on cell cycle progression.

-

Treatment: Cells are treated with the ynone compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to identify any cell cycle arrest.[5]

1.2.3. Apoptosis Assay (Annexin V-FITC/7-AAD)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Cells are treated with the test compound for a specified time.

-

Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while 7-AAD intercalates with DNA in late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[5]

Visualization: Anticancer Drug Discovery Workflow

Caption: Workflow for anticancer drug discovery using ynone scaffolds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[9] Ynone derivatives and related heterocyclic structures, such as flavonoids and aurones, have demonstrated promising activity against a range of bacteria and fungi.[9][10] The antimicrobial mechanism of these compounds can involve various cellular targets, including inhibition of energy metabolism, disruption of the cytoplasmic membrane, or interference with DNA gyrase.[10]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | Activity Metric | Value (µM) | Reference |

| 5-acetamidoaurone (10) | Bacillus subtilis | MIC | 3.12 | [9] |

| 5-acetamidoaurone (10) | Staphylococcus aureus | MIC | 1.56 | [9] |

| 5-acetamidoaurone (20) | Staphylococcus aureus | MIC | 0.78 | [9] |

| 5-acetamidoaurone (20) | Mycobacterium smegmatis | MIC | 3.12 | [9] |

| 4-aminoantipyrine derivative | Gram-positive bacteria | MIC | 200-1000 µg/ml | [11] |

| 4-aminoantipyrine derivative | Gram-negative bacteria | MIC | 200-1000 µg/ml | [11] |

Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination

This is a standard method used to determine the MIC of an antimicrobial agent.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

-

Controls: Positive (microorganism, no compound) and negative (medium only) controls are included.

2.2.2. Disc Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent.

-

Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Analysis: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a "zone of inhibition." The diameter of this zone is measured to determine the susceptibility of the organism to the compound.[11]

Visualization: Mechanisms of Antimicrobial Action

Caption: Potential antimicrobial mechanisms of ynone-based compounds.

Anti-inflammatory Activity

Inflammation is a critical biological response, but chronic inflammation contributes to numerous diseases. Several natural and synthetic compounds, including those derived from ynone precursors, exhibit anti-inflammatory properties.[12][13] Their mechanisms often involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as the modulation of key signaling pathways such as NF-κB.[14][15]

For example, certain flavanone derivatives, synthesized via chalcones which can be related to ynone chemistry, have shown potent inhibition of NO production in LPS-induced macrophages.[15] Similarly, kinsenoside analogues have been found to suppress inflammation by inhibiting the NF-κB signaling pathway.[14]

Quantitative Data: Anti-inflammatory Efficacy

| Compound Class/Derivative | Assay | Activity Metric | Value (µg/mL) | Reference |

| Flavanone (4G) | NO Inhibition (RAW 264.7) | IC₅₀ | 0.603 | [15] |

| 2′-carboxy-5,7-dimethoxy-flavanone (4F) | NO Inhibition (RAW 264.7) | IC₅₀ | 0.906 | [15] |

| 4′-bromo-5,7-dimethoxy-flavanone (4D) | NO Inhibition (RAW 264.7) | IC₅₀ | 1.030 | [15] |

| 2′-carboxyflavanone (4J) | NO Inhibition (RAW 264.7) | IC₅₀ | 1.830 | [15] |

| Paeonol analogue (3h) | COX-2 Inhibition | In vivo | Substantial | [13] |

| Paeonol analogue (4h) | PGE2 Inhibition | In vivo | Substantial | [13] |

Experimental Protocols

3.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Macrophage cells are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. An untreated, unstimulated group serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

-

Quantification: The absorbance is read at ~540 nm, and the amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[15]

Visualization: NF-κB Signaling Pathway Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of a quinolone library from ynones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticancer activity of novel nopinone-based thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]

- 12. Wound healing and anti-inflammatory activity of some Ononis taxons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of nature product kinsenoside analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Potential Research Applications of 4-Decyn-3-one: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

4-Decyn-3-one is an organic compound belonging to the ynone class of molecules, characterized by a ketone functional group conjugated with a carbon-carbon triple bond. While specific research on this compound is limited, the broader class of α,β-acetylenic ketones holds significant promise in various scientific domains, particularly in drug discovery and organic synthesis. Ynones are recognized as valuable intermediates for the creation of diverse and biologically active heterocyclic compounds.[1] This technical guide provides an overview of the known properties of this compound, and extrapolates potential research applications based on the well-documented reactivity and biological activities of the ynone and α,β-unsaturated ketone functionalities.

Core Compound Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes its basic chemical properties.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.236 g/mol | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Density | Not Available | [2] |

Synthesis of Ynones: General Methodologies

1. Oxidation of Propargyl Alcohols: A common and effective method involves the oxidation of the corresponding propargyl alcohol.

-

Experimental Protocol:

-

To a solution of the secondary alcohol precursor to this compound in a suitable organic solvent (e.g., dichloromethane), add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction and work up the mixture by washing with appropriate aqueous solutions.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired ynone.

-

2. Acylation of Terminal Alkynes: This method involves the coupling of an acyl chloride with a terminal alkyne.

-

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, combine the appropriate acyl chloride and terminal alkyne in a suitable solvent (e.g., THF or Et₃N).[3]

-

Add a catalyst system, which often includes a palladium salt (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3]

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the ynone.

-

3. Reaction of Aldehydes with Hypervalent Alkynyl Iodides: A gold-catalyzed method provides a direct route from aldehydes.[4]

-

Experimental Protocol:

-

Combine the aldehyde, a hypervalent alkynyl iodide, a gold catalyst, and a secondary amine in a suitable solvent.[4]

-

Carry out the reaction under an oxygen atmosphere to facilitate in situ oxidative cleavage.[4]

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

-

References

- 1. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A general synthesis of ynones from aldehydes via oxidative C-C bond cleavage under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Alkynyl Ketones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Alkynyl ketones are a class of organic compounds characterized by the presence of a carbon-carbon triple bond conjugated to a carbonyl group. This unique structural motif imbues them with a high degree of reactivity, making them valuable intermediates in organic synthesis and versatile tools in chemical biology and drug discovery. However, their high energy content and reactivity also necessitate stringent safety protocols and handling procedures to mitigate potential hazards, including the risk of rapid decomposition or explosion. This guide provides an in-depth overview of the safe handling, reactivity, and potential hazards associated with alkynyl ketones.

Hazard Identification and Risk Assessment

The primary hazards associated with alkynyl ketones stem from their high energy content and reactivity. The presence of the alkyne functionality, in particular, can render these molecules susceptible to rapid, exothermic decomposition under certain conditions.

Key Potential Hazards:

-

Explosive Decomposition: The high degree of unsaturation in the C≡C triple bond makes alkynyl ketones energetically unstable. They can be sensitive to initiation by heat, mechanical shock (impact or friction), and electrostatic discharge.[1][2][3][4]

-

Reactivity: Alkynyl ketones are highly reactive and can undergo vigorous or uncontrolled reactions with a variety of reagents, including strong acids, bases, oxidizing agents, and reducing agents.[5]

-

Toxicity: While specific toxicity data for all alkynyl ketones is not available, α,β-unsaturated ketones are known to be reactive, direct-acting gaseous irritants with toxicity primarily affecting the upper respiratory tract.[6][7] They can also cause skin and eye irritation.[8][9] Some ketones can potentiate the nephrotoxic and hepatotoxic effects of halogenated hydrocarbons.[10]

A thorough risk assessment should be conducted before any new alkynyl ketone is synthesized or handled. This assessment should consider the specific structure of the molecule, the scale of the reaction, and the experimental conditions.

Screening for Potentially Explosive Properties

Before synthesizing a novel alkynyl ketone, it is crucial to assess its potential for explosive behavior. This initial screening should involve:

-

Literature Review: Search for any reported instability or explosive nature of the target compound or structurally similar analogs.

-

In Silico Prediction: Computational tools can be used to estimate the heat of formation and oxygen balance of the molecule. A positive oxygen balance may indicate a higher risk.

-

Identification of "Explosophoric" Groups: The presence of certain functional groups in addition to the alkyne can increase the risk of explosion.[2][3] Examples include:

-

Azides (-N₃)

-

Nitro compounds (-NO₂)

-

Peroxides (-O-O-)

-

Diazo compounds (-N₂)

-

Quantitative Hazard Data

For novel alkynyl ketones, especially when scaling up, obtaining quantitative data on their stability is critical. The following table summarizes key parameters that should be evaluated by a certified testing facility.

| Parameter | Description | Significance |

| Decomposition Temperature (Td) | The temperature at which the substance begins to decompose exothermically. | Indicates the upper limit for safe handling and storage temperatures. |

| Impact Sensitivity | The amount of energy from a falling weight required to cause decomposition. | Determines the risk of detonation from mechanical shock. |

| Friction Sensitivity | The force required to cause decomposition when the substance is subjected to friction. | Assesses the risk of initiation from grinding or scraping. |

| Electrostatic Discharge (ESD) Sensitivity | The minimum electrical energy required to initiate decomposition. | Highlights the importance of grounding and bonding equipment to prevent static buildup.[4] |

Engineering and Administrative Controls

A multi-pronged approach to safety, prioritizing the elimination or reduction of hazards, is essential when working with alkynyl ketones.[1]

Hierarchy of Controls

The hierarchy of controls should be applied to mitigate the risks associated with alkynyl ketones:[1]